5-Vinyl-2-norbornene

Description

Significance as a Bifunctional Monomer in Polymer Science and Organic Synthesis

The bifunctional nature of 5-Vinyl-2-norbornene (B46002), stemming from its two distinct carbon-carbon double bonds, is central to its utility. smolecule.com This duality allows for selective chemical transformations, making it a versatile building block. In polymer science, VNB is a key monomer. It is a crucial component in the production of ethylene-propylene-diene monomer (EPDM) rubber, a synthetic elastomer valued for its resistance to heat, ozone, and weathering. eneos-materials.comresearchgate.net The incorporation of VNB introduces pendant vinyl groups into the polymer backbone, which can then be used for cross-linking or further functionalization. researchgate.netallenpress.com

Beyond EPDM, VNB is employed in various polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP) and vinylic addition polymerization. smolecule.com In ROMP, the strained norbornene ring opens to form linear polymers with pendant vinyl groups. researchgate.net Vinylic addition polymerization, on the other hand, can selectively polymerize the norbornene double bond, leaving the vinyl group intact for subsequent reactions. researchgate.net This control over reactivity makes VNB a valuable monomer for creating polymers with tailored architectures and properties, such as high glass transition temperatures and specific mechanical characteristics. jove.com

In the realm of organic synthesis, the distinct reactivity of the two double bonds in VNB allows for a range of chemical modifications. The vinyl group can participate in reactions like hydrofunctionalization, such as hydroamination and hydroesterification, to introduce new functional groups. smolecule.com It can also act as a dienophile in Diels-Alder reactions. smolecule.com Furthermore, VNB can be isomerized to 5-ethylidene-2-norbornene (ENB), another important monomer in the EPDM industry. sigmaaldrich.com

Isomerism and Reactivity Profile in Chemical Transformations

This compound exists as two stereoisomers: endo-5-vinyl-2-norbornene and exo-5-vinyl-2-norbornene. nist.gov The spatial arrangement of the vinyl group relative to the bicyclic norbornene core defines these isomers. smolecule.com While commercial VNB is typically a mixture of these isomers, methods for their separation and stereoselective synthesis have been developed for specific research applications. oup.comoup.com

The reactivity of VNB is characterized by the differential behavior of its two double bonds: the highly strained endocyclic double bond of the norbornene ring and the exocyclic vinyl double bond. The strained nature of the norbornene double bond makes it particularly susceptible to ring-opening metathesis polymerization (ROMP). researchgate.net In contrast, the vinyl group is more reactive in certain addition reactions and peroxide curing processes. allenpress.com

This difference in reactivity is exploited in various polymerization strategies. For instance, in the synthesis of certain EPDM grades, Ziegler-Natta catalysts can selectively polymerize the norbornene ring, leaving the vinyl groups as pendant sites for subsequent vulcanization. Similarly, palladium-based catalysts have been developed for the selective vinylic addition polymerization of the norbornene double bond, yielding high molecular weight polymers with intact pendant vinyl groups. researchgate.net Research has shown that in some copolymerizations with ethylene (B1197577), VNB is incorporated selectively via its cyclic double bond, leaving the vinyl group unreacted for potential further modification. researchgate.net The choice of catalyst system is therefore crucial in dictating which double bond participates in the polymerization, allowing for the synthesis of polymers with diverse structures and properties.

Historical Context of Research Trajectories and Applications

The synthesis of this compound via the Diels-Alder reaction between cyclopentadiene (B3395910) and butadiene has been a known process for a considerable time. google.com Initially, a significant application of VNB was as an intermediate in the production of its isomer, 5-ethylidene-2-norbornene (ENB). wikipedia.orgchemicalbook.com ENB became a widely used third monomer in EPDM rubber due to its high sulfur vulcanization rates. researchgate.net

Over time, research has increasingly focused on the direct incorporation of VNB into polymers and its unique advantages. A key area of investigation has been its use in EPDM grades intended for peroxide curing. researchgate.netallenpress.com Studies have demonstrated that VNB-containing EPDMs exhibit significantly higher cross-linking efficiencies in peroxide curing compared to those containing ENB or dicyclopentadiene (B1670491) (DCPD). allenpress.com

In recent decades, the development of advanced catalyst systems has further expanded the research applications of VNB. The advent of well-defined catalysts for ROMP, such as Grubbs and Schrock catalysts, has enabled the synthesis of well-defined polymers from VNB with controlled molecular weights and architectures. researchgate.net Similarly, the development of selective palladium-based catalysts for addition polymerization has opened up new avenues for creating functional polynorbornenes from VNB. rscf.runorbornene.ru These advanced materials are being explored for a variety of high-performance applications, including materials for gas separation membranes, photoresists, and dielectrics. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ | nist.gov |

| Molar Mass | 120.19 g/mol | nih.gov |

| Boiling Point | 141 °C | wikipedia.org |

| Melting Point | -80 °C | |

| Density | 0.841 g/mL at 25 °C | chemicalbook.com |

Interactive Data Table: Research Findings on VNB Polymerization

| Polymerization Method | Catalyst Type | Key Finding | Reference |

| EPDM Synthesis | Ziegler-Natta | Incorporates VNB as a third monomer, providing pendant unsaturation for cross-linking. | researchgate.net |

| Peroxide Curing of EPDM | Free Radical | VNB is significantly more efficient in peroxide curing than ENB or DCPD. | allenpress.com |

| Addition Polymerization | Palladium-N-heterocyclic carbene complexes | Allows for selective polymerization of the norbornene double bond, yielding high molecular weight polymers. | rscf.ru |

| ROMP | Grubbs or Tungsten-based catalysts | The strained norbornene ring opens to form linear polymers with pendant vinyl groups. | researchgate.netmdpi.com |

| Copolymerization with Ethylene | Metallocene | VNB incorporates selectively via the cyclic double bond, leaving the vinyl group for further modification. | researchgate.net |

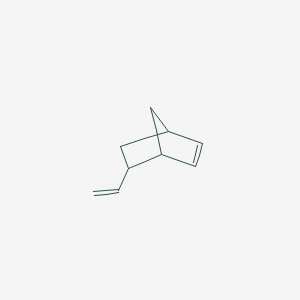

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYHZQLKOKTDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-01-4 | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029250 | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.0 [mmHg] | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylnorbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023890326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025093485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinylnorborn-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLNORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 5 Vinyl 2 Norbornene and Its Derivatives

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is the principal method for producing 5-vinyl-2-norbornene (B46002). Current time information in Bangalore, IN.mdpi.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile.

Reaction of Cyclopentadiene (B3395910) with 1,3-Butadiene (B125203)

The most common industrial synthesis of this compound involves the Diels-Alder reaction between cyclopentadiene (CPD) and 1,3-butadiene (BD). In this reaction, cyclopentadiene acts as the diene and 1,3-butadiene serves as the dienophile. The reaction is typically performed at elevated temperatures, ranging from 70 to 250 °C. googleapis.com However, a major challenge in this synthesis is the dual reactivity of both cyclopentadiene and 1,3-butadiene, which can act as either the diene or the dienophile, leading to the formation of various by-products. mdpi.comresearchgate.net

Direct Utilization of Dicyclopentadiene (B1670491) as a Precursor

In many industrial processes, dicyclopentadiene (DCPD) is used as the starting material. google.com Dicyclopentadiene is first subjected to thermal decomposition, a process known as retro-Diels-Alder reaction, to generate cyclopentadiene in situ. google.com This freshly generated cyclopentadiene then reacts with 1,3-butadiene to form this compound. researchgate.netfigshare.com A patented process describes the thermal decomposition of a liquid raw material containing a specific ratio of tetrahydroindene to dicyclopentadiene in the presence of an aromatic hydrocarbon solvent at temperatures between 200°C and 240°C. google.com The resulting cyclopentadiene is then reacted with butadiene to produce a mixture containing 20% to 40% by weight of this compound. google.com

Stereoselective Synthesis of Exo- and Endo-Isomers

The Diels-Alder reaction between cyclopentadiene and 1,3-butadiene typically yields a mixture of exo and endo isomers of this compound, with the endo isomer being the major product in a typical 7:3 ratio. oup.comjst.go.jp Achieving stereoselective synthesis or separation of these isomers is of significant interest for specific applications. While preparative gas chromatography can be used for separation, it is often challenging to obtain large quantities of the pure isomers. oup.com

Alternative synthetic strategies have been developed to isolate the pure isomers. For instance, a method involving the hydroboration of the VNB mixture with 9-borabicyclo[3.3.1]nonane (9-BBN) selectively converts the endo-VNB to an intermediate that can be separated. Subsequent reactions then yield the pure endo-5-vinyl-2-norbornene. oup.com The unreacted exo-isomer can then be isolated. oup.com

For other norbornene derivatives, such as 5-norbornene-2-carboxylic acid, base-promoted isomerization has been shown to be an effective method for converting the endo-rich product of the Diels-Alder reaction to the more thermodynamically stable exo-isomer. researchgate.netscirp.orgscirp.org This approach involves establishing a rapid equilibrium between the two isomers and then selectively hydrolyzing the exo-ester. researchgate.netscirp.orgscirp.org

Radiation-Induced Synthesis from Precursors

Gamma radiation has been shown to induce the polymerization of this compound from its precursors. smolecule.com Studies using γ-radiolysis of liquid VNB have revealed that polymerization involves both of the carbon-carbon double bonds and includes the opening of the norbornene ring. researchgate.net The structure of the resulting polymers has been characterized using IR spectroscopy. researchgate.net Furthermore, research into the radical cations of VNB, generated through X-ray irradiation in frozen solutions, provides insights into the reaction mechanisms. researchgate.net It has been found that the endo-VNB radical cation can rearrange through a multi-step mechanism. researchgate.net

Chemical Transformations and Reaction Mechanisms of 5 Vinyl 2 Norbornene

Isomerization Studies

The isomerization of 5-vinyl-2-norbornene (B46002) to 5-ethylidene-2-norbornene (ENB) is a pivotal reaction, primarily because ENB is a highly valued third monomer in the production of ethylene-propylene-diene monomer (EPDM) rubber. google.com This transformation involves the migration of the double bond from the vinyl group to form the more stable ethylidene group.

The conversion of VNB to ENB is exclusively achieved through catalytic isomerization. acs.org The efficiency and selectivity of this process are highly dependent on the chosen catalytic system.

A variety of catalytic systems have been developed to facilitate the isomerization of VNB. These can be broadly categorized as liquid-phase and solid-phase catalysts.

Liquid-Phase Catalysts: Catalytic systems composed of an alkali metal hydride and an amine are effective for this transformation. acs.org Studies have shown that among various amines, only aliphatic 1,2-diamines demonstrate significant activity. acs.orgnih.gov The choice of alkali metal hydride also plays a crucial role, with the catalytic activity increasing with the size of the alkali metal. acs.org The observed order of reactivity is Potassium Hydride (KH) > Sodium Hydride (NaH) > Lithium Hydride (LiH). acs.orgnih.gov For instance, using potassium hydride with ethylenediamine (B42938) (EDA) can result in an almost quantitative yield of ENB at room temperature. acs.org

Isomerization of VNB with Various Alkali Metal Hydrides and Amines

| Alkali Metal Hydride | Amine | Reaction Temp (°C) | ENB Yield (%) |

|---|---|---|---|

| LiH | EDA | 25 | 4 |

| NaH | EDA | 25 | 70 |

| KH | EDA | 25 | 99 |

Data derived from a study on the isomerization of VNB using a 1:30:50 molar ratio of VNB to alkali metal hydride to amine. acs.org

Other liquid base catalysts include mixtures of alkali metal amides, such as sodium amide, with amines. acs.org

Solid-Phase Catalysts: Solid superbase catalysts are also prominent. These include alkali metals supported on materials like alumina (B75360) or silica (B1680970) gel. acs.org A particularly effective solid base catalyst is prepared by reacting alumina with an alkali metal hydroxide (B78521) at high temperatures (200 to 500°C), followed by a reaction with an alkali metal at 180 to 350°C. google.comgoogle.com Another method involves reacting water-containing alumina with an alkali metal, followed by a second reaction with an alkali metal at similar high temperatures. google.com These solid catalysts can achieve high activity, with the isomerization proceeding even at room temperature, although temperatures between -10°C and +100°C are typical to accelerate the reaction. google.comgoogle.com Calcium oxide has also been reported as a highly active catalyst, yielding 99.8% ENB in 10 minutes at 273 K. researchgate.net

The mechanism of VNB isomerization can vary with the catalytic system employed. While a carboanionic mechanism is often proposed for base-catalyzed isomerizations, evidence suggests a different pathway for systems like alkali metal hydride/amine combinations. acs.org

For the catalytic system of an alkali metal hydride and ethylenediamine (EDA), a series of electron paramagnetic resonance (EPR) and UV-vis experiments indicate that the isomerization proceeds via a radical mechanism. acs.org The active species is proposed to be a radical anion of the amine, formed by the reaction between the alkali metal hydride and the amine. This species then facilitates the double bond migration in VNB. acs.org

In the case of solid base catalysts, such as sodium supported on basic oxides like Al₂O₃, the mechanism is attributed to the presence of both strong basic sites and one-electron donor sites on the catalyst surface. The isomerization is believed to be initiated by the abstraction of an allylic proton from VNB by a strong basic site, forming a carbanion. This carbanion is stabilized by the catalyst surface, and a subsequent proton transfer results in the formation of the more stable ENB. The one-electron donor sites may also play a role in initiating the reaction through the formation of radical intermediates.

The structure and composition of the catalyst and its support material significantly impact the isomerization process. For alkali metal hydride/amine systems, the size of the alkali metal cation is a determining factor in activity, with larger cations leading to higher reactivity (KH > NaH > LiH). acs.org This is attributed to the decreasing dissociation energy of the alkali metal hydride as the metal size increases, which facilitates the formation of the active species. acs.org

For solid catalysts, the support material is critical. Alumina (Al₂O₃) is a commonly used support. google.comgoogle.com The preparation method, including the reaction of alumina with alkali metal hydroxides and the subsequent treatment with alkali metals, creates highly active catalytic sites. google.com The high surface area of supports like alumina or silica gel is beneficial, though these catalysts can be sensitive to air. acs.org The ratio of the catalyst to the reactant (VNB) is also optimized, typically in a weight ratio range of 1:50 to 1:3,000. google.comgoogle.com The stereochemistry of the product, specifically the E/Z ratio of the ethylidene double bond, is primarily determined by the reaction temperature rather than the specific catalyst used. researchgate.net

Conversion to 5-Ethylidene-2-norbornene (ENB)

Mechanistic Investigations of Isomerization (e.g., radical mechanisms, role of strong basic sites and one-electron donor sites)

Hydrogenation Reactions

This compound possesses two distinct sites of unsaturation: the exocyclic vinyl double bond and the endocyclic double bond within the norbornene ring structure. This structural feature allows for selective hydrogenation, where one double bond can be reduced while leaving the other intact, depending on the reaction conditions and catalyst employed.

The selective hydrogenation of this compound is a key transformation for producing other useful monomers and saturated bicyclic compounds. The vinyl group is generally more reactive and thus more readily hydrogenated than the internal norbornene double bond.

By carefully selecting the catalyst and reaction conditions, it is possible to selectively hydrogenate the vinyl group to an ethyl group, yielding 5-ethyl-2-norbornene. This selective reduction is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel under mild hydrogen pressure and temperature. The steric hindrance of the endocyclic double bond, which is part of the rigid bicyclic system, contributes to its lower reactivity compared to the more accessible exocyclic vinyl group.

Conversely, achieving selective hydrogenation of the endocyclic double bond while preserving the vinyl group is more challenging due to the higher reactivity of the vinyl C=C bond. This would require specialized catalytic systems designed to favor coordination with the internal double bond, potentially through shape-selective catalysts or directing groups. Further hydrogenation under more vigorous conditions (higher pressure and temperature) can lead to the saturation of both double bonds, resulting in ethyl-norbornane.

Selective Hydrogenation of Double Bonds

Catalytic Hydrogenation Mechanisms

The liquid-phase catalytic hydrogenation of this compound (VNB) is a complex process that proceeds through a parallel-sequential mechanism, particularly in the presence of palladium catalysts like Pd/γ-Al2O3. researchgate.netrjdentistry.com This mechanism involves several competing and consecutive reactions. The initial step involves the hydrogenation of either the endocyclic double bond or the exocyclic vinyl group.

Studies have shown that the norbornene double bond exhibits prevalent adsorption on the active sites of the palladium catalyst. rjdentistry.com The reaction mechanism involves the successive hydrogenation of the substrate. rjdentistry.com A key feature of this process is the significant role of the isomerization of the vinyl group into an ethylidene group in the intermediate compounds, which occurs on the active sites of the catalyst in a hydrogen atmosphere. rjdentistry.com Quantum chemical calculations have indicated that the migration of the multiple bond in 2-vinylnorbornanes on a palladium surface has an allylic character. researchgate.net

Formation of Saturated Derivatives

The catalytic hydrogenation of this compound ultimately leads to the formation of saturated derivatives. The process is not a simple one-step saturation but a complex series of reactions. researchgate.net

Initially, VNB is hydrogenated to form a mixture of (exo/endo)-2-vinylnorbornanes and (Z/E)-2-ethylidenenorbornanes. researchgate.net The formation of 2-vinylnorbornane can be achieved with high selectivity by hydrogenating the endocyclic double bond. researchgate.netresearchgate.net One method to achieve this selective hydrogenation is through the use of hydrazine (B178648) hydrate (B1144303) in the presence of an oxidant and a catalyst, which can yield up to 95% selectivity for 2-vinylnorbornane with over 99% conversion of VNB. researchgate.netresearchgate.net

Subsequent hydrogenation of these intermediates occurs. A crucial step is the nearly quantitative isomerization of the 2-vinylnorbornanes into 2-ethylidenenorbornanes in the presence of hydrogen and the palladium catalyst. researchgate.net Finally, the hydrogenation of the ethylidene group in 2-ethylidenenorbornanes and any remaining vinyl groups in 2-vinylnorbornanes leads to the fully saturated product, (exo/endo)-2-ethylnorbornane. researchgate.netresearchgate.net The stereoisomeric ratios of the initial substrate and the intermediate and final products are generally maintained throughout the hydrogenation process. researchgate.net

| Reactant | Catalyst/Reagents | Main Products | Selectivity/Conversion |

| This compound | Pd/γ-Al2O3, H2 | (exo/endo)-2-Vinylnorbornanes, (Z/E)-2-Ethylidenenorbornanes, (exo/endo)-2-Ethylnorbornane | Complex mixture |

| This compound | Hydrazine hydrate, oxidant, catalyst (e.g., Pd/C, copper salts) | 2-Vinylnorbornane | Up to 95% selectivity with >99% conversion |

Hydrofunctionalization Reactions

The vinyl group in this compound is susceptible to various hydrofunctionalization reactions, which involve the addition of an H-Y molecule across the double bond. These reactions are valuable for introducing functional groups and further modifying the molecule's properties. Examples of such reactions include hydroamination and hydroesterification.

Recent research has also explored the hydrogermylation of addition polymers of this compound. researchgate.net This involves the addition of a germanium hydride across the pendant vinyl groups of the polymer. researchgate.net Furthermore, cobalt-catalyzed migratory hydrofunctionalization has been utilized for the regioselective synthesis of α-vinylsilanes and α-vinylgermanes from alkynes, demonstrating a related transformation. researchgate.net These hydrofunctionalization strategies expand the chemical toolbox for modifying VNB and its derivatives, enabling the synthesis of a wider range of functionalized norbornane (B1196662) structures.

Diels-Alder Reactivity as a Dienophile in Cycloaddition Reactions

While this compound is itself a product of a Diels-Alder reaction between cyclopentadiene (B3395910) and butadiene, it can also participate as a dienophile in subsequent cycloaddition reactions. googleapis.commdpi.comrhhz.net In this role, the endocyclic double bond of the norbornene moiety typically acts as the dienophile, reacting with a conjugated diene.

A notable example is the reaction of 2-vinylnorbornane (the hydrogenated derivative of VNB) with dicyclopentadiene (B1670491). researchgate.netaip.org In this reaction, the norbornene double bond of a related monomer undergoes a Diels-Alder reaction, leading to the formation of more complex polycyclic structures. researchgate.netaip.org The ability of VNB and its derivatives to act as dienophiles allows for the construction of intricate molecular architectures, which is a key strategy in the synthesis of high-energy-density fuels and advanced polymer precursors. mdpi.com

Reactions under Ionizing Radiation

Gamma Radiolysis and Polymerization Processes

When subjected to gamma (γ) radiation from sources like Cobalt-60, liquid this compound undergoes polymerization as the primary reaction. researchgate.net This process is characterized by a high initial radiation-chemical yield, indicating that chain polymerization processes are occurring. researchgate.net The polymerization initiated by γ-radiolysis can proceed through a radical cation mechanism. researchgate.net

The polymerization of neat VNB involves both the endocyclic and exocyclic double bonds, and it is accompanied by the opening of the norbornene ring. researchgate.net However, the reaction pathway can be influenced by the presence of a solvent. For instance, in cyclohexane (B81311) solutions, the resulting polymers are predominantly saturated compounds. researchgate.net In contrast, when VNB is irradiated in a benzene (B151609) solution, the polymerization proceeds through the addition of benzene radicals to the endocyclic double bond of VNB. researchgate.net

Structural Analysis of Polymeric Products from Radiolysis

The structure of the polymers formed from the gamma radiolysis of this compound has been elucidated primarily through infrared (IR) spectroscopy. researchgate.net Analysis of the IR spectra reveals key information about the polymerization mechanism.

For the polymer produced from neat VNB, the spectra indicate the participation of both C=C bonds and the opening of the norbornene ring. researchgate.net When the radiolysis is carried out in a benzene solution, the resulting polymer's IR spectrum is consistent with a structure containing a 2-vinylnorbornane moiety. This suggests that the polymerization in this case occurs via the addition of benzene radicals to the endocyclic double bond, leaving the vinyl group intact. researchgate.net The comparison of the IR spectrum of this polymer with that of non-irradiated 2-vinylnorbornane confirms the presence of the 2-vinylnorbornane structural unit. researchgate.net

The structural identity between the distonic form of the VNB radical cation and the VNB homopolymer provides evidence for a radical cation polymerization mechanism during γ-irradiation. researchgate.net

Polymerization of 5 Vinyl 2 Norbornene

Ring-Opening Metathesis Polymerization (ROMP) of 5-Vinyl-2-norbornene (B46002)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, driven by the release of ring strain. rsc.orgmdpi.com In the case of this compound (VNB), the strained norbornene moiety readily undergoes ring-opening, while the vinyl group can participate in chain transfer reactions, influencing the final polymer architecture. acs.orgmdpi.com Ruthenium-based catalysts, such as Grubbs' catalysts, are frequently employed for their high activity and functional group tolerance in VNB polymerization. rsc.orgresearchgate.net

Homopolymerization via ROMP

The homopolymerization of this compound via ROMP leads to the formation of high molecular weight polymers where the pendant vinyl groups remain largely intact along the polymer backbone. researchgate.net Studies have shown that catalysts like the ditungsten complex Na[W2(μ-Cl)3Cl4(THF)2]·(THF)3 can effectively initiate the ROMP of VNB, yielding polymers with high molecular weights. mdpi.comresearchgate.net The preservation of the exocyclic double bond is a key feature, offering sites for post-polymerization modification. researchgate.net

Research has also explored the use of various palladium complexes as precatalysts for the vinylic addition polymerization of VNB, which is a more challenging process compared to ROMP. rsc.org However, ROMP remains a more common and efficient method for polymerizing VNB. smolecule.com

Copolymerization via ROMP

The incorporation of VNB into copolymers via ROMP allows for the tuning of polymer properties. This is achieved by copolymerizing VNB with other monomers, most notably norbornene and its derivatives. researchgate.net

Statistical copolymers of norbornene (NBE) and this compound (VNB) have been successfully synthesized using ROMP. researchgate.net These reactions, often initiated by catalysts like the ditungsten complex Na[W2(μ-Cl)3Cl4(THF)2], result in copolymers where the monomer units are distributed randomly along the polymer chain. researchgate.net The side vinyl groups of the VNB monomer remain intact during this process. researchgate.net The resulting statistical copolymers can exhibit enhanced mechanical and thermal properties. The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and properties. researchgate.netacs.org

The table below summarizes the results of the statistical copolymerization of Norbornene (NBE) and this compound (VNB) using a ditungsten complex catalyst.

| Feed Molar Ratio (NBE/VNB) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 90/10 | 126,000 | 254,000 | 2.02 |

| 80/20 | 120,000 | 227,000 | 1.89 |

| 70/30 | 115,000 | 211,000 | 1.83 |

| 60/40 | 109,000 | 200,000 | 1.83 |

| 50/50 | 102,000 | 188,000 | 1.84 |

| 40/60 | 95,000 | 179,000 | 1.88 |

| 30/70 | 88,000 | 169,000 | 1.92 |

| 20/80 | 81,000 | 159,000 | 1.96 |

| 10/90 | 74,000 | 150,000 | 2.03 |

Data sourced from research on statistical copolymers of norbornene and this compound. researchgate.net

This compound is instrumental in the synthesis of branched copolymers through ROMP. acs.orgacs.org The vinyl group of VNB can act as a chain transfer site, leading to the formation of branches. acs.org This "grafting-from" approach allows for the creation of complex polymer architectures. nih.gov By controlling the concentration of VNB in the reaction mixture, the degree of branching can be modulated. The use of VNB as a comonomer with other norbornene derivatives in the presence of suitable catalysts enables the production of a wide array of branched polynorbornene derivatives. acs.org

Control over polymer molecular weight and architecture is a key advantage of using ROMP for the polymerization of VNB. smolecule.com The molecular weight can be controlled by adjusting the monomer-to-initiator ratio, especially in living polymerization systems. mdpi.comcaltech.edu The architecture of the resulting polymers, ranging from linear to branched structures, can be tailored by utilizing VNB's dual functionality. acs.orgacs.org For instance, VNB can be used to create miktoarm branched copolymers, which are complex, star-shaped polymers with arms of different chemical compositions. acs.orgmit.edu The living nature of some ROMP systems also allows for the synthesis of block copolymers with well-defined segments. nsf.govnih.gov

The following table demonstrates the control of molecular weight in the homopolymerization of a norbornene derivative using a Hoveyda-Grubbs 2nd generation catalyst, illustrating the principles applicable to VNB polymerization.

| Monomer/Initiator Ratio ([M]/[I]) | Mn (GPC, g/mol ) | PDI |

| 50 | 14,200 | 1.18 |

| 100 | 27,500 | 1.20 |

| 200 | 54,300 | 1.22 |

| 400 | 105,600 | 1.25 |

Data adapted from a study on the ROMP of a functionalized norbornene. mdpi.com

Synthesis of Branched Copolymers

Role of this compound as a Reversible Deactivation Chain-Transfer Monomer (RDCTM) in ROMP

A significant advancement in the field is the use of this compound as a cost-effective and efficient reversible deactivation chain-transfer monomer (RDCTM) in ROMP. acs.orgacs.org This strategy is pivotal for producing branched polymers with well-controlled structures. acs.org In this role, the norbornene part of VNB undergoes polymerization to form the polymer backbone, while the terminal alkene (vinyl group) engages in a reversible chain-transfer process. acs.org

This process involves the terminal alkene undergoing predominantly α-addition during the cross-metathesis, which facilitates a quasiliving polymerization and the formation of branched block copolymers. acs.orgacs.org The use of VNB as an RDCTM offers a straightforward method to create branched architectures without the need for complex, multi-step synthesis of specialized chain-transfer agents. acs.org Simple α-olefins like 1-hexene (B165129) or 1-octene (B94956) are known chain-transfer agents (CTAs) in ROMP, and the vinyl group in VNB functions similarly but is incorporated into the polymer structure, creating a branch point. acs.org

The effectiveness of VNB as an RDCTM is demonstrated by the decrease in the number-average molecular weight (Mn) of polymers when VNB is included in the copolymerization with various norbornene monomers. acs.org

The table below shows the effect of different chain transfer agents (CTAs), including VNB, on the molecular weight of a polynorbornene derivative.

| Entry | Monomer | CTA | [CTA]/[G3] | Mn (kDa) | PDI |

| 1 | M1 | None | 0 | 1420 | 1.89 |

| 2 | M1 | VNB | 25 | 121 | 2.11 |

| 3 | M1 | 1-Octene | 25 | 62.3 | 1.83 |

| 4 | M1 | Vinylcyclohexane | 25 | 89.1 | 1.95 |

Data derived from research on VNB as an RDCTM. acs.org M1 is a norbornene derivative, and G3 is Grubbs' 3rd generation catalyst.

By tuning the reactivity ratios during copolymerization, the distribution of branches along the polymer backbone can be controlled. acs.orgacs.org This RDCTM strategy is compatible with a diverse range of functionalized norbornene monomers, making it a versatile tool for producing a broad scope of branched polynorbornene derivatives. acs.org

Mechanism of Chain Transfer (e.g., α-addition cross-metathesis)

Catalytic Systems for ROMP (e.g., Grubbs catalysts, ditungsten complexes)

The success of ROMP is highly dependent on the choice of catalyst. Ruthenium-based Grubbs catalysts, particularly the second and third-generation systems (G2 and G3), are widely used due to their high activity and excellent functional group tolerance. rsc.orgnih.gov These catalysts are effective in mediating the living ROMP of norbornene derivatives, and when combined with a reversible chain-transfer agent, they can produce polymers with controlled molecular weights and narrow dispersities using only catalytic amounts of the ruthenium complex. nih.gov

In addition to ruthenium catalysts, bimetallic tungsten complexes have also been explored for the ROMP of VNB. The ditungsten complex Na[W₂(μ-Cl)₃Cl₄(THF)₂]·(THF)₃ has been shown to be an efficient initiator for the ROMP of both norbornene and VNB, yielding high molecular weight polymers. nih.govmdpi.comresearchgate.net This complex can operate at room temperature and, in some cases, its activity is enhanced by the addition of a co-initiator like phenylacetylene. nih.gov Statistical copolymers of norbornene and VNB have been synthesized using this ditungsten complex, demonstrating its utility in creating copolymers with varied compositions. researchgate.netmdpi.com

Addition Polymerization (Vinyl Addition Polymerization)

In contrast to ROMP, vinyl addition polymerization of VNB proceeds through the vinyl group, leaving the norbornene ring intact within the polymer backbone. This method is more challenging but offers a route to polymers with a saturated, rigid backbone and pendant norbornenyl groups.

Homopolymerization via Addition Polymerization

The homopolymerization of VNB via the vinyl addition pathway has been achieved using specialized catalytic systems. aip.orgrsc.orgaip.org Palladium-based catalysts, particularly those derived from benzylic palladium complexes, have proven to be highly effective for this challenging polymerization. rsc.org These catalysts can produce high molecular weight poly(this compound) (PVNB) with the exocyclic pendant double bond preserved. rsc.org Remarkably, high yields can be achieved with very low catalyst loadings, as little as 2 ppm of palladium. rsc.org The resulting polymers are typically amorphous, glassy, and soluble in common organic solvents. aip.orgaip.org

| Catalyst System | Monomer/Pd Ratio | Catalytic Activity (g polymer / (mol Pd * h)) | Resulting Polymer Properties |

| N-heterocyclic carbene Pd-complexes / B- or Al-organics | up to 250,000/1 | 5x10⁶ - 3x10⁷ | Amorphous, glassy, soluble, high MW (>1x10⁶ g/mol ) |

| [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] / PCy₃ / NaBArF₄ | High | High | High MW, preserved exocyclic double bond |

| Pd(dibenzylideneacetone)₂ / [CPh₃][B(C₆F₅)₄] / P(C₆H₁₁)₃ | Not specified | Efficient | High MW, pendant vinyl groups |

| Ni(C₆F₅)₂(SbPh₃)₂ | Not specified | Low reactivity | Low MW |

Table based on data from multiple sources. aip.orgrsc.orgaip.orgresearchgate.netresearchgate.netnih.gov

Regioselectivity and Stereoselectivity of Polymerization (e.g., endocyclic vs. exocyclic double bond involvement)

A key feature of the addition polymerization of VNB is its high regioselectivity. aip.orgaip.orgresearchgate.net Catalytic systems based on palladium complexes selectively polymerize the endocyclic (norbornene) double bond, leaving the exocyclic vinyl group intact as a pendant functionality on the polymer chain. aip.orgaip.orgresearchgate.netresearchgate.net This selectivity is attributed to the higher strain of the endocyclic double bond, which makes it more susceptible to polymerization. researchgate.net Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed that the polymerization occurs exclusively through the norbornene moiety. aip.orgaip.org

The stereochemistry of the resulting polymer, such as the formation of erythro-diisotactic (meso) or erythro-disyndiotactic (racemo) sequences, can be influenced by the catalyst used. mdpi.com While detailed stereochemical studies on VNB homopolymers are less common, research on related norbornene derivatives suggests that the catalyst structure plays a crucial role in determining the stereoregularity of the polymer, which in turn affects its physical properties like solubility and crystallinity. mdpi.com

Retention of Pendant Vinyl Groups in Polymer Backbone

The preservation of the pendant vinyl groups is a significant outcome of the vinyl addition polymerization of VNB. aip.orgrsc.orgaip.orgresearchgate.net These pendant double bonds serve as reactive handles for post-polymerization modification. researchgate.net This allows for the introduction of various functional groups onto the polymer backbone through well-established chemical reactions such as hydrogenation, epoxidation, cyclopropanation, and thiol-ene reactions. researchgate.netresearchgate.net The ability to functionalize the polymer after its formation opens up possibilities for creating materials with tailored properties for specific applications, such as gas separation membranes. researchgate.netnih.gov The resulting polymers, with their rigid backbones and functional pendants, exhibit high thermal stability. rsc.org

Copolymerization via Addition Polymerization

The bifunctional nature of this compound (VNB), possessing two distinct double bonds with different reactivities, makes it a valuable monomer for creating a variety of copolymers and terpolymers through addition polymerization. This process allows for the selective polymerization of the strained endocyclic (norbornene) double bond, while leaving the exocyclic vinyl group intact for subsequent modifications or crosslinking.

Ethylene (B1197577) Copolymerization and Terpolymerization with this compound

The copolymerization of ethylene with this compound (E-VNB) and the terpolymerization of ethylene, another comonomer, and VNB are significant methods for producing functionalized polyolefins. These polymers combine the properties of polyethylene (B3416737) with the functionalities introduced by the VNB monomer.

Metallocene catalysts are frequently employed for this purpose. For instance, the ansa-metallocene catalyst Ph2C(Flu)(Cp)ZrCl2, when activated by methylaluminoxane (B55162) (MAO), effectively synthesizes poly(ethylene-co-5-vinyl-2-norbornene). researchgate.net NMR analysis confirms that VNB is incorporated selectively through its cyclic double bond, resulting in copolymers with pendant vinyl groups. researchgate.netmdpi.com The catalyst shows no preference for polymerizing the endo or exo isomers of VNB. researchgate.net An increase in the VNB concentration in the reaction medium leads to a decrease in the molar mass of the resulting copolymer. researchgate.net At low VNB incorporation levels, the copolymers can be insoluble, cross-linked elastomers, while higher concentrations yield amorphous copolymers where the vinyl group remains available for further reactions. researchgate.net

Half-metallocene zirconium complexes have also demonstrated high efficiency in the copolymerization of ethylene with VNB. rsc.org One such catalyst system achieved high comonomer incorporation of up to 40.6% for VNB with catalytic activities exceeding 10³ kg of polymer per mole of Zirconium per hour. rsc.org Similarly, non-metallocene oxovanadium(V) complexes can effectively copolymerize ethylene with VNB, producing copolymers with high molecular weights (up to 86.4 kDa) and significant VNB incorporation (up to 33.0 mol%). mdpi.com In these cases, the enchainment of VNB occurs exclusively via the vinyl-addition of the norbornene ring. mdpi.com

Terpolymerization introduces additional versatility. Ethylene, propylene, and diene monomers like VNB are used to create EPDM (ethylene-propylene-diene monomer) thermoplastics. csic.es Metallocene catalysts have also been utilized in the high-temperature solution terpolymerization of ethylene, 1-octene, and this compound. mdpi.com

The properties of these copolymers and terpolymers can be tuned by the choice of catalyst and reaction conditions. For example, in terpolymers of ethylene, norbornene, and VNB produced with certain metallocene catalysts, VNB was found to decrease the glass transition temperatures and molar masses. researchgate.net

Copolymerization with Norbornene and its Derivatives

This compound can be copolymerized with norbornene (NB) and its various derivatives to create polymers with tailored properties. Palladium-based catalysts are particularly effective for this type of polymerization. For example, a palladium(0) precursor complex, Pd(dibenzylideneacetone)2, activated with [CPh3][B(C6F5)4] and P(C6H11)3, efficiently catalyzes the copolymerization of norbornene and VNB. researchgate.net This system selectively polymerizes the endocyclic double bond of VNB, leaving the pendant vinyl groups intact along the polymer chain. researchgate.net This approach is valuable for synthesizing materials for applications like gas separation membranes, where the VNB content influences the gas separation properties. researchgate.net

The use of VNB as a comonomer with other norbornene derivatives allows for the introduction of reactive sites into the polymer backbone. These pendant vinyl groups can be subsequently transformed through reactions like hydroboration or hydrosilylation to introduce polar functional groups that might not be accessible through direct polymerization. researchgate.net

Terpolymerization with Acrylate (B77674) Monomers

To enhance the mechanical properties of functional ethylene copolymers, terpolymerization with acrylate monomers and this compound offers a promising strategy. rsc.org Phosphine-sulfonate palladium complexes have been successfully used to synthesize terpolymers of ethylene, acrylate monomers (like butyl acrylate (BA) and ethylene glycol monomethyl ether acrylate (EGMA)), and VNB. rsc.org

These terpolymers exhibit improved mechanical properties compared to standard polyethylene. rsc.org For instance, VNB-based terpolymers such as E-BA(0.68)–VNB(0.94) and E-EGMA(0.73)–VNB(1) show better tensile elongations (723% and 714%, respectively) than terpolymers made with other dienes like ethylidene norbornene (ENB). rsc.org The inclusion of the crosslinkable VNB monomer is key to this enhancement. rsc.org After sulfur vulcanization, these terpolymers show enhanced mechanical properties, including improved strain recovery. rsc.org

Catalytic Systems for Addition Polymerization

The choice of catalyst is critical in controlling the polymerization of this compound, dictating the polymer's structure, molecular weight, and properties. Various catalytic systems have been developed, each with specific advantages.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts are conventionally used in the polymerization of VNB, particularly for the production of Ethylene-Propylene-Diene Monomer (EPDM) rubber. smolecule.com These catalyst systems, often based on titanium compounds like TiCl4 combined with an aluminum alkyl co-catalyst, can polymerize VNB. hhu.de However, classical heterogeneous Ziegler-Natta catalysts have been noted to polymerize strained cyclic alkenes with some difficulty. hhu.de Modified Ziegler-type catalysts have been explored for the polymerization of norbornene, where the addition of Lewis bases can influence the reaction to produce high molecular weight polymers consisting of ring-opened units. researchgate.net

Palladium-based Catalytic Systems

Palladium-based catalysts are highly effective for the addition polymerization of VNB and other norbornene derivatives, often showing high activity and selectivity for the endocyclic double bond.

N-heterocyclic carbene (NHC) Pd-complexes

N-heterocyclic carbene (NHC) palladium complexes, activated by borates or organoaluminum compounds, are exceptionally active and selective catalysts for the polymerization of VNB. aip.orgaip.org These systems can achieve catalytic activities in the range of 5·10⁶–3·10⁷ g of polymer per mole of Pd per hour, even at very high monomer-to-palladium ratios (up to 250,000:1). aip.orgaip.org The activity of the catalyst is influenced by the structure of the NHC ligand, with complexes having smaller N-heterocyclic carbene rings showing higher activity. aip.org

These catalysts selectively polymerize the endocyclic double bond of VNB, leaving the exocyclic vinyl group intact. researchgate.net The resulting polymers are typically amorphous, glassy, soluble in solvents like chloroform (B151607) and toluene, and possess very high molecular weights (Mw > 1·10⁶), which imparts good film-forming properties. aip.org The polymerization can often be performed in the presence of air and in wet solvents, highlighting the robustness of these catalytic systems. researchgate.netacs.org

Benzylic palladium complexes

Benzylic palladium complexes serve as excellent precatalysts for the vinylic addition polymerization of VNB, a reaction that can be challenging to achieve efficiently. researchgate.netrsc.orgrsc.org A mixture of [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2], a phosphine (B1218219) ligand like PCy3, and a non-coordinating anion such as NaBArF4 creates a highly active catalyst. rsc.org This system can homopolymerize VNB to yield high molecular weight polymers with the pendant double bond preserved, requiring as little as 2 ppm of palladium. rsc.org

The initiation of the polymerization can occur either through the insertion of VNB into a Pd-H bond or into a Pd-C(benzyl) bond, depending on the order of mixing the catalyst components. rsc.org The facile transformation of the η3-benzyl ligand to a σ-benzyl ligand opens a coordination site on the metal, which facilitates the initiation step. rsc.org The nature of the counterion is also crucial, with weakly coordinating anions like BArF4⁻ being the most effective for polymerization propagation. rsc.org

Cationic η3-allyl palladium catalysts

Cationic η3-allyl palladium complexes are another class of highly active catalysts for the vinyl addition polymerization of norbornene-type monomers. acs.orgacs.org A notable example is [(η3-allyl)Pd(tricyclohexylphosphine)(ether)][B(3,5-(CF3)2C6H3)4], which can produce more than a metric ton of copolymer per mole of Pd per hour. acs.orgacs.org

These catalyst systems are typically generated by adding salts of weakly coordinating anions to (η3-allyl)Pd(X)(PR3) precursors, where X can be chloride, acetate, or trifluoroacetate. acs.org The abstraction of the X ligand by the salt forms the active cationic palladium complex in situ. acs.org The most active catalyst precursors are those where X is an electron-withdrawing group, such as trifluoroacetate. acs.orgacs.org The molecular weight of the resulting polymers can be controlled by using phosphine ligands with larger cone angles, which yield lower molecular weight polymers, or by adding α-olefins as chain transfer agents. acs.orgacs.orghanrimwon.com These catalyst systems are also capable of polymerizing norbornene-type monomers in aqueous media. acs.orgacs.org

Table 1: Research Findings on

| Polymerization Type | Catalyst System | Key Findings | Citations |

|---|---|---|---|

| Ethylene Copolymerization | Ph2C(Flu)(Cp)ZrCl2 / MAO | Selective incorporation via cyclic double bond; molar mass decreases with increased VNB concentration. | researchgate.net |

| Ethylene Copolymerization | Half-metallocene zirconium complexes | High comonomer incorporation (up to 40.6%) and high catalytic activities. | rsc.org |

| Ethylene Copolymerization | Non-metallocene oxovanadium(V) complexes | High molecular weight copolymers (up to 86.4 kDa) with up to 33.0 mol% VNB. | mdpi.com |

| Norbornene Copolymerization | Pd(dibenzylideneacetone)2 / [CPh3][B(C6F5)4] / P(C6H11)3 | Selective polymerization of endocyclic double bond, leaving pendant vinyl groups intact. | researchgate.net |

| Acrylate Terpolymerization | Phosphine-sulfonate Palladium complexes | Terpolymers with enhanced mechanical properties and tensile elongations. | rsc.org |

| Addition Polymerization | Ziegler-Natta Catalysts | Used for EPDM production; classical systems can have difficulty with cyclic alkenes. | smolecule.comhhu.de |

| Addition Polymerization | N-heterocyclic carbene (NHC) Pd-complexes / Borates | Extremely high activity; produces amorphous, high molecular weight polymers with intact vinyl groups. | aip.orgaip.orgresearchgate.net |

| Addition Polymerization | Benzylic palladium complexes / PCy3 / NaBArF4 | Highly efficient precatalyst, works at very low palladium concentrations (2 ppm). | researchgate.netrsc.orgrsc.org |

| Addition Polymerization | Cationic η3-allyl palladium catalysts | Very high activity; molecular weight can be tuned by ligands and chain transfer agents. | acs.orgacs.org |

Metallocene Catalysts (e.g., ansa-metallocene Ph₂C(Flu)(Cp)ZrCl₂/MAO)

Metallocene catalysts, particularly zirconocene (B1252598) systems activated with methylaluminoxane (MAO), are widely employed for olefin polymerization. The ansa-metallocene catalyst, Ph₂C(Flu)(Cp)ZrCl₂ (diphenylmethylene(fluorenyl)(cyclopentadienyl)zirconium dichloride), activated by MAO, has been successfully used in the copolymerization of ethylene with this compound. researchgate.net

In these copolymerizations, the VNB monomer is incorporated into the polyethylene chain selectively through its endocyclic double bond. researchgate.net This regioselectivity leaves the vinyl group as a pendant functionality, which can be utilized for further polymer modifications. researchgate.net NMR analysis has confirmed the formation of primarily isolated VNB sequences within the copolymer. researchgate.net

Structure-Activity Relationships of Catalytic Systems in Addition Polymerization

The relationship between the structure of a catalyst and its activity and selectivity in the addition polymerization of this compound is a critical area of study for designing more efficient polymerization processes. Various late-transition metal catalysts, particularly those based on palladium and nickel, have been extensively investigated.

In the case of nickel-based catalysts, the steric and electronic properties of the ligands are also paramount. The activity of nickel catalysts in norbornene polymerization often increases with the steric bulk of the ligands. hhu.de However, for a bulky monomer like VNB, excessive steric hindrance around the catalytic center can lead to lower reactivity due to difficulties in monomer coordination and insertion. researchgate.net The polymerization of VNB with the Ni(acac)₂/MAO system, for example, shows low activity attributed to steric hindrance and chelating effects of the monomer. researchgate.net

The nature of the monomer itself also dictates the catalyst's effectiveness. The reactivity of VNB in addition polymerization has been noted to be significantly lower than that of other norbornene derivatives like 5-ethylidene-2-norbornene (ENB) and 5-methylene-2-norbornene (B1619167) (MNB). rscf.ru This highlights the intricate interplay between the catalyst's structure and the monomer's specific chemical features in determining the outcome of the polymerization.

Stereochemical Control in Vinyl-Addition Polynorbornenes

Stereochemical control during the vinyl-addition polymerization of norbornene derivatives is crucial as it significantly influences the physical and mechanical properties of the resulting polymers. The tacticity, which describes the stereochemical relationship of adjacent monomer units in the polymer chain, can affect properties such as crystallinity, solubility, and thermal stability. mdpi.comresearchgate.net

For vinyl-addition polynorbornenes, the primary stereochemical arrangements are erythro-diisotactic (meso) and erythro-disyndiotactic (racemo). mdpi.com The formation of these different stereoisomers is highly dependent on the catalyst system used. mdpi.com While some catalysts may produce atactic (random) polymers, others can exhibit high stereoselectivity.

Studies have shown that for certain catalytic systems, thermodynamic factors can be the primary driver for stereochemical control. For example, in the polymerization of norbornene carboxylic acid, the formation of racemo dyads is thermodynamically favored over meso dyads, leading to a predominantly disyndiotactic polymer. acs.org This suggests that the relative stability of the transition states leading to different stereochemical insertions dictates the final polymer microstructure.

The choice of metal in the catalyst can also lead to different stereoregularities. For instance, palladium and nickel catalysts used in norbornene polymerization can produce polymers with different degrees of interchain ordering, which is attributed to variations in stereoregularity. mdpi.com While achieving high stereochemical control in the polymerization of substituted norbornenes like VNB remains a challenge, it represents a key area for developing advanced materials with tailored properties. The ability to control tacticity would allow for the fine-tuning of polymer properties to meet the demands of specific applications. mdpi.comacs.org

Free Radical Polymerization and Copolymerization

While transition metal catalysis is the primary method for the controlled polymerization of this compound, free radical polymerization offers an alternative route, although it is generally less common for this monomer. smolecule.com In free radical polymerization, the reaction is initiated by a free radical species, which can be generated thermally or photochemically from an initiator molecule.

Gamma radiation has been used to induce the polymerization of VNB. smolecule.com Studies using γ-radiolysis have shown that the polymerization of neat VNB involves both the endocyclic and exocyclic double bonds, as well as the opening of the norbornene ring, leading to complex polymeric structures. researchgate.net This contrasts with addition polymerization where the vinyl group typically remains intact.

When VNB is polymerized in solution via γ-irradiation, the solvent can play a significant role. For instance, in a benzene (B151609) solution, polymerization has been observed to proceed through the addition of benzene radicals to the endo-cyclic double bond of VNB. researchgate.net In cyclohexane (B81311) solutions, the polymerization of VNB leads to predominantly saturated polymer structures. researchgate.net

Free radical polymerization of norbornene derivatives often results in the formation of low-molecular-weight polymers or oligomers. researchgate.net This is a general characteristic that can limit the applications of materials produced through this method when high molecular weights are required for desirable mechanical properties.

Characterization Techniques in Polymerization Studies

The detailed characterization of polymers derived from this compound is essential to understand their structure, molecular weight, and properties, which are direct outcomes of the polymerization process. A suite of analytical techniques is employed for this purpose, with spectroscopic methods being particularly central.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for confirming the polymerization of VNB and determining which double bond participated in the reaction. In the vinyl-addition polymerization of VNB, the disappearance of the absorption band corresponding to the strained endocyclic C=C bond of the norbornene ring, while the bands for the exocyclic vinyl group remain, confirms the desired reaction pathway. researchgate.net For instance, the IR spectrum of PVNB synthesized via addition polymerization shows the preservation of the vinyl group. researchgate.net The absence of bands in the 1600-1670 cm⁻¹ range in the polymer's IR spectrum is indicative of a vinyl addition pathway. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information about the polymer. It is used to confirm the selective polymerization through the norbornene double bond and to analyze the microstructure of the polymer, such as the content of VNB in copolymers. researchgate.netrsc.org Two-dimensional NMR techniques like COSY and HSQC are employed to assign the complex spectra of these polymers and confirm the connectivity of the polymer backbone. researchgate.net For copolymers of ethylene and VNB, NMR analysis has been crucial in demonstrating the formation of isolated VNB sequences. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry: MALDI-ToF MS is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. It is particularly useful for analyzing oligomers and for providing detailed information about the end groups of the polymer chains. acs.org This information can be valuable for understanding the initiation and termination mechanisms of the polymerization reaction. The analysis of oligomeric fractions by MALDI-ToF can reveal the presence of specific terminal groups derived from the catalyst or cocatalyst, offering insights into the polymerization mechanism. acs.orgresearchgate.net

These spectroscopic techniques, often used in conjunction, provide a comprehensive picture of the polymer's structure, which is essential for correlating the polymerization conditions with the final material properties.

Data Tables

Table 1: Catalytic Systems for this compound (VNB) Polymerization

| Catalyst System | Polymerization Type | Key Findings |

| Ni(acac)₂/MAO | Addition Homopolymerization | Polymerization occurs via the endocyclic double bond; activity is low and temperature-dependent. researchgate.net |

| Ph₂C(Flu)(Cp)ZrCl₂/MAO | Addition Copolymerization (with Ethylene) | VNB incorporates selectively via the cyclic double bond; no selectivity for endo/exo isomers; decreases polymer molecular weight. researchgate.net |

| Pd–N-heterocyclic carbene complexes | Addition Polymerization | Exhibit very high activity and durability. acs.orgnorbornene.ru |

| Benzylic Palladium Complexes/Borate | Addition Homopolymerization | Highly efficient, requiring only ppm levels of palladium; preserves the exocyclic double bond. rsc.org |

Table 2: Spectroscopic Characterization of Poly(this compound)

| Technique | Information Obtained |

| IR Spectroscopy | Confirms polymerization via the endocyclic double bond by showing the disappearance of its characteristic absorption band while retaining the vinyl group bands. researchgate.net |

| NMR Spectroscopy | Provides detailed structural analysis, confirms selective polymerization, and determines comonomer content in copolymers. researchgate.netrsc.org |

| MALDI-ToF MS | Determines molecular weight, molecular weight distribution, and provides information on polymer end-groups. acs.org |

Molecular Weight Determination and Distribution Analysis

The molecular weight and molecular weight distribution of polymers derived from this compound (VNB) are critical parameters that dictate their physical properties and potential applications. These characteristics are typically determined using techniques such as Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC). The analysis provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn).

The molecular weight of poly(this compound) and its copolymers can be controlled through various polymerization techniques and reaction conditions. For instance, in vinyl addition polymerization, the molecular weight can be influenced by the choice of catalyst, monomer-to-catalyst ratio, reaction time, and the use of chain transfer agents. acs.orghanrimwon.com

Living/controlled polymerization methods, such as Ring-Opening Metathesis Polymerization (ROMP), offer precise control over the polymer's molecular weight and result in narrow molecular weight distributions (low PDI values). illinois.edumdpi.com In these systems, the molecular weight increases linearly with monomer conversion, and the PDI values are typically close to 1.0, indicating a high degree of uniformity in the polymer chain lengths. illinois.edu For example, the ROMP of norbornene derivatives can produce polymers with a PDI below 1.2. google.com

In contrast, other polymerization methods might yield polymers with broader molecular weight distributions. The molecular weight distributions of homo- and copolymers can indicate the nature of the catalyst species; for instance, a narrow distribution suggests a single-site, homogeneous catalyst. psu.edu

Gel permeation chromatography (GPC) is a common method for analyzing the molecular weight of these polymers. psu.eduresearchgate.netnih.gov It's important to note that when using polystyrene standards for calibration, the determined molecular weights are often apparent, as the hydrodynamic volume of a polynorbornene chain can differ from that of a polystyrene chain. psu.edumdpi.comresearchgate.net For more accurate measurements, techniques like multi-angle laser light scattering (MALS) detection can be coupled with GPC. acs.org

Research findings have demonstrated a wide range of achievable molecular weights for VNB-based polymers. For instance, vinyl-addition polymerization of VNB and its copolymers with norbornene can yield high molecular weight polymers. nih.gov Studies on the copolymerization of norbornene with various monomers have produced polymers with number-average molecular weights (Mn) reaching up to 27.4 × 10⁵ g mol⁻¹ and weight-average molecular weights (Mw) up to 1,180,000 g mol⁻¹. researchgate.netmdpi.com

The following tables summarize data from various research studies on the molecular weight and distribution of polymers involving norbornene derivatives, illustrating the range of values achieved under different polymerization conditions.

Table 1: Molecular Weight Data for Vinyl Addition Polymerization of Norbornene Derivatives

Table 2: Molecular Weight Data for ROMP of Norbornene Derivatives

Derivatization and Functionalization of 5 Vinyl 2 Norbornene

Synthesis of Alicyclic Polyols

Alicyclic polyols derived from 5-Vinyl-2-norbornene (B46002) are of significant interest for enhancing the thermal properties of polyesters, making them potential substitutes for materials like polycarbonates. rsc.orgrsc.org The rigid bicyclic structure of VNB, when converted into a diol, can be incorporated into polymer backbones to increase their glass transition temperatures (Tg). rsc.org

A key pathway to synthesize alicyclic diols from VNB is through a two-step hydroformylation-reduction sequence. rsc.org

Hydroformylation: This step involves the reaction of VNB with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex. rsc.orgrsc.org The reaction converts the double bonds of VNB into aldehyde groups, resulting in a mixture of dialdehyde (B1249045) regioisomers. rsc.org The choice of ligand, such as Alkanox® or Oxophos®, and reaction conditions like temperature and pressure, can be optimized to control the conversion and selectivity of this process. rsc.orgrsc.org For instance, hydroformylation of VNB using a rhodium catalyst with Alkanox® ligand at 100 °C and 50 bar of syngas (CO/H₂ = 1/1) is a studied method. rsc.org

Reduction: The resulting dialdehydes are then reduced to the corresponding diols. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or through catalytic hydrogenation, for example, with Raney nickel. rsc.orgrsc.org The final product is a mixture of diol isomers. rsc.org

The hydroformylation of VNB can lead to a mixture of linear and branched regioisomers, which influences the properties of the final polyesters. rsc.org The nature of the double bonds in VNB—the endocyclic double bond within the norbornene ring and the exocyclic vinyl group—exhibits different reactivity under hydroformylation conditions, allowing for a degree of regioselectivity. rsc.orgresearchgate.net

Research has focused on optimizing reaction conditions and developing alternative synthetic routes to achieve higher regioselectivity. rsc.org For example, an alternative strategy has been developed to exclusively synthesize branched diols by first converting 5-acetyl-2-norbornene (B7771176) via a Wittig reaction and hydrolysis, followed by hydroformylation and reduction. rsc.orgresearchgate.net

Stereoselectivity is also a critical aspect, particularly concerning the endo and exo configurations of substituents on the norbornene skeleton. scirp.orgresearchgate.net While the Diels-Alder synthesis of norbornene derivatives typically favors the endo isomer, it is possible to isomerize it to the thermodynamically more stable exo isomer. scirp.orgresearchgate.netscirp.org The stereochemistry of the diol precursors can significantly impact the final polymer's architecture and properties.

Table 1: Regioisomers from VNB Hydroformylation

| Isomer Type | Description |

|---|---|

| Linear Diol | Both hydroxyl groups are on primary carbons, resulting from hydroformylation at the terminal positions. |

This table is based on the possible outcomes of the hydroformylation-reduction sequence applied to this compound, leading to different diol structures that can be incorporated into polyesters. rsc.org

Hydroformylation-Reduction Sequence

Cyclopropanation of this compound (e.g., Dicyclopropanated VNB)

Cyclopropanation is a key functionalization pathway for VNB, particularly for producing high-energy-density hydrocarbons suitable for propellant applications. researchgate.net The introduction of strained cyclopropane (B1198618) rings into the VNB molecule significantly increases its energy content. researchgate.netmdpi.com

Dicyclopropanated this compound (dcpVNB) is a prominent example, synthesized by adding cyclopropane groups across both the endocyclic and exocyclic double bonds of VNB. researchgate.netmdpi.com This can be achieved through reactions with diazomethane (B1218177) in the presence of a palladium catalyst or via dichlorocyclopropanation using phase transfer catalysis conditions. researchgate.nettandfonline.com The resulting dcpVNB is a strained polycyclic hydrocarbon with a higher density and volumetric heat of combustion compared to related fuels like JP-10. researchgate.netmdpi.com

Table 2: Properties of VNB-Derived Hydrocarbons